molecular formula C25H30N6O2 B2712499 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2200355-64-0

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2712499
CAS No.: 2200355-64-0
M. Wt: 446.555
InChI Key: ATIKAURPKCZKTK-UHFFFAOYSA-N
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Description

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound featuring a triazolo-pyridazinyl moiety, a piperidine ring, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the triazolo-pyridazinyl core. This can be achieved through the reaction of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

4-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-25(2,3)20-9-10-21-26-27-23(31(21)28-20)17-11-13-29(14-12-17)24(33)18-15-22(32)30(16-18)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKAURPKCZKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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